![molecular formula C14H15NO B3124197 2-(2,3-Dimethylphenoxy)aniline CAS No. 3169-78-6](/img/structure/B3124197.png)
2-(2,3-Dimethylphenoxy)aniline
Overview
Description
2-(2,3-Dimethylphenoxy)aniline is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-(2,3-Dimethylphenoxy)aniline can be achieved from 2,3-dimethylphenol . Anilines, which include 2-(2,3-Dimethylphenoxy)aniline, can be synthesized through various methods such as direct nucleophilic substitution, nitroarene reduction, and reactions of ammonia equivalents .Molecular Structure Analysis
The molecular structure of 2-(2,3-Dimethylphenoxy)aniline consists of a benzene ring attached to an amine and a 2,3-dimethylphenoxy group.Chemical Reactions Analysis
Anilines, including 2-(2,3-Dimethylphenoxy)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) through a nitration-reduction pathway .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,3-Dimethylphenoxy)aniline include a molecular weight of 213.27 g/mol. More detailed properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Antitumor Activity:
Mer and c-Met kinases, often overexpressed in various tumors, serve as ideal targets for antitumor drug development. Researchers have designed, synthesized, and evaluated several 2-substituted aniline pyrimidine derivatives as potent dual inhibitors of Mer and c-Met kinases. These compounds show promise for effective tumor treatment .
Optoelectronic Materials:
2-(2,3-Dimethylphenoxy)aniline has been investigated for its optoelectronic properties. When doped into a poly methyl methacrylate (PMMA) film, it exhibits optically smooth and homogeneous behavior. Researchers have characterized its surface distribution and spatial self-phase modulation (SSPM) .
Safety And Hazards
The safety data sheet for 2,3-Dimethylaniline, which is structurally similar to 2-(2,3-Dimethylphenoxy)aniline, indicates that it may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled . It is also noted to be toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15/h3-9H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYCULKQEAPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=CC=C2N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297201 | |
Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)aniline | |
CAS RN |
3169-78-6 | |
Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3169-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethylphenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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